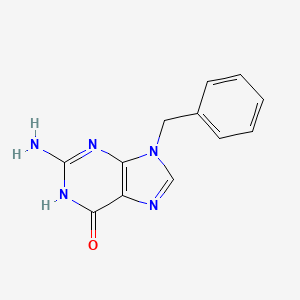

9-Benzylguanine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

14937-72-5 |

|---|---|

Fórmula molecular |

C12H11N5O |

Peso molecular |

241.25 g/mol |

Nombre IUPAC |

2-amino-9-benzyl-1H-purin-6-one |

InChI |

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) |

Clave InChI |

SMHBTBYHDWNJEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N |

SMILES canónico |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N |

Origen del producto |

United States |

Synthetic Methodologies for 9 Benzylguanine and Derivatives

Classical Synthetic Routes to 9-Benzylguanine

Classical synthetic approaches to this compound primarily involve the direct alkylation of guanine (B1146940) or a protected guanine derivative with a suitable benzylating agent. A significant challenge in these syntheses is controlling the regioselectivity of the alkylation, as the purine (B94841) ring system offers multiple nucleophilic nitrogen atoms, chiefly N9 and N7.

A common and effective strategy to favor N9-alkylation is the use of a protected guanine precursor, such as 2-N-acetylguanine. The acetyl group at the N2 position modulates the electronic properties of the purine ring and can sterically hinder alkylation at the nearby N7 position. The general scheme involves the reaction of 2-N-acetylguanine with a substituted benzyl (B1604629) bromide in the presence of a base. thieme-connect.de

The choice of base and solvent is crucial for optimizing the yield and regioselectivity of the N9 product over the N7 isomer. Following the alkylation step, the N-acetyl protecting group is typically removed under basic conditions to yield the final this compound derivative.

Table 1: Classical Synthesis of this compound Derivatives via Alkylation of 2-N-Acetylguanine

| Entry | Benzylating Agent | Product | Yield (%) |

| 1 | 3,5-Di-tert-butylbenzyl bromide | N⁹-(3,5-Di-tert-butylbenzyl)guanine | 71 |

| 2 | 3,5-Bis(tert-butyldimethylsilyloxy)benzyl bromide | N⁹-[3,5-Bis(tert-butyldimethylsilyloxy)benzyl]guanine | 66 |

Another classical approach to enhance N9-regioselectivity is the use of a bulky substituent at the C6 position of the purine ring. This substituent can sterically block access to the N7 position, thereby directing the incoming benzyl group to the N9 position. While effective, this method may require additional synthetic steps to introduce and subsequently remove the bulky group if the parent this compound is the desired product.

Chemoenzymatic and Stereoselective Synthetic Approaches

Chemoenzymatic methods offer an alternative to purely chemical syntheses, often providing high regioselectivity and stereoselectivity under mild reaction conditions. For the synthesis of this compound and its derivatives, enzymes such as purine nucleoside phosphorylases (PNPs) can be employed. These enzymes catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. In a synthetic context, PNPs can be used to catalyze the transfer of a ribose or deoxyribose moiety to guanine, which can then be chemically modified.

While direct enzymatic benzylation of guanine is not a standard reported method, a chemoenzymatic strategy could involve the enzymatic synthesis of a guanine nucleoside, followed by chemical modification of the sugar moiety and subsequent replacement with a benzyl group. A more direct approach could involve the use of N-deoxyribosyltransferases, which catalyze the transfer of the deoxyribosyl group between purine and pyrimidine bases. Engineered variants of these enzymes could potentially be developed to accept benzyl-containing donor substrates.

Stereoselective synthesis becomes relevant when a chiral center is present in the benzyl group of this compound derivatives. In such cases, the synthesis can be approached in two main ways: by using a chiral starting material (a stereochemically pure substituted benzyl halide) or by introducing chirality during the synthesis using a stereoselective reaction. Asymmetric synthesis methods, such as those employing chiral catalysts or auxiliaries, can be used to achieve high enantiomeric excess of the desired stereoisomer. For instance, a prochiral ketone on the benzyl substituent could be reduced asymmetrically to create a chiral alcohol.

Synthesis of Structural Analogs for Structure-Activity Relationship Studies

The synthesis of structural analogs of this compound is crucial for investigating structure-activity relationships (SAR), particularly for its role as an inhibitor of O⁶-alkylguanine-DNA alkyltransferase (AGT). Modifications to the benzyl group and the purine core can significantly impact the compound's inhibitory activity and other biological properties.

Lipophilic Derivatives

To enhance cell permeability and potential interactions with hydrophobic binding pockets, lipophilic analogs of this compound have been synthesized. This is typically achieved by introducing bulky, nonpolar substituents onto the benzyl ring. For example, derivatives with one or more tert-butyl groups on the benzyl moiety have been prepared through the classical alkylation route described earlier. thieme-connect.de

Table 2: Examples of Lipophilic this compound Analogs

| Compound | Substituent on Benzyl Ring |

| N⁹-(3,5-Di-tert-butylbenzyl)guanine | 3,5-Di-tert-butyl |

| N⁹-[3,5-Bis(tert-butyldimethylsilyloxy)benzyl]guanine | 3,5-Bis(tert-butyldimethylsilyloxy) |

"Caged" Benzylguanine Derivatives

For applications requiring conditional control over protein labeling, "caged" this compound derivatives have been developed. These compounds are inactive until a specific trigger, such as light or a specific enzyme, removes the "caging" group, thereby releasing the active this compound. The synthesis of these analogs often involves modification of the guanine moiety, for example, at the N2-amino group. A unified synthetic route can begin with the protection of the N9 position, followed by the introduction of a carbamate-linked caging group at the N2 position. The N9 protecting group is then removed to yield the final caged compound.

Radiolabeled Analogs for Imaging

To visualize the distribution and target engagement of this compound in vivo, radiolabeled analogs have been synthesized. These are particularly useful for positron emission tomography (PET) imaging. The synthesis involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F), into the this compound structure. For example, O-alkylation of a suitable precursor with [¹¹C]methyl triflate can be used to introduce a ¹¹C-methyl group onto the benzyl moiety. These syntheses require rapid procedures due to the short half-life of the radionuclides.

The development of these diverse synthetic methodologies allows for the tailored production of this compound and its analogs, facilitating a deeper understanding of their biological functions and advancing their potential therapeutic and diagnostic applications.

Molecular Mechanism of Action: Inhibition of O6 Methylguanine Dna Methyltransferase Mgmt

Biochemical Basis of Covalent MGMT Inactivation by 9-Benzylguanine

Specificity for O6-Alkylguanine Adduct Repair

MGMT's primary biological function is the direct repair of O6-alkylguanine adducts in DNA. wikipedia.orgnih.govnih.gov These adducts are particularly mutagenic because they can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. nih.govnih.gov MGMT recognizes and binds to these DNA lesions, initiating a repair process. nih.govresearchgate.net this compound is designed as a substrate analog that mimics the natural O6-alkylguanine lesion, allowing it to interact specifically with the MGMT active site. aacrjournals.orgaacrjournals.orgresearchgate.netplos.org This specificity ensures that BG primarily targets MGMT, rather than other DNA repair proteins. aacrjournals.orgaacrjournals.orgresearchgate.netpsu.eduplos.orgmdpi.comimrpress.com

Irreversible Transfer of the Benzyl (B1604629) Group to Active Site Cysteine

The core mechanism by which this compound inactivates MGMT is through a "suicide" reaction. wikipedia.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net Upon binding to MGMT, BG undergoes a covalent transfer of its benzyl group to the nucleophilic sulfur atom of a critical cysteine residue, Cys145, located in the enzyme's active site. aacrjournals.orgresearchgate.netpsu.edumdpi.comnih.govacs.orgcsic.es This transfer permanently modifies the enzyme, rendering it catalytically inactive. aacrjournals.orgnih.govtandfonline.com The alkylated MGMT is then targeted for ubiquitination and subsequent degradation by the proteasome. wikipedia.orgaacrjournals.orgresearchgate.netresearchgate.netnih.gov This irreversible inactivation means that a single molecule of MGMT can only repair one lesion or inactivate one molecule of BG, depleting the cellular pool of functional repair enzyme. nih.govaacrjournals.orgresearchgate.netnih.gov

Structural Determinants of this compound-MGMT Interaction

The interaction between this compound and MGMT is dictated by the specific architecture of the MGMT active site. csic.esnih.govacs.org The enzyme possesses a hydrophobic binding pocket designed to accommodate the O6-alkyl group of its natural substrate. researchgate.netcsic.es this compound fits into this pocket, presenting its benzyl group for transfer to the active site cysteine (Cys145). aacrjournals.orgresearchgate.netpsu.edumdpi.comnih.govacs.orgcsic.es Molecular modeling and structural studies have elucidated the importance of specific amino acid residues within MGMT for substrate recognition and binding. csic.esnih.govacs.org For instance, Arg128 is crucial for stabilizing the DNA-protein complex and promoting the flipping of the damaged base into the active site. csic.es The precise positioning of the benzyl group within this pocket is key to the efficient transfer to Cys145. nih.govacs.org

Kinetic Parameters of MGMT Inhibition by this compound

This compound is a potent inhibitor of MGMT, with reported IC50 values indicating high affinity for the enzyme. These kinetic parameters are crucial for understanding its efficacy in depleting functional MGMT.

| Inhibitor | IC50 (µM) | Reference |

| This compound (BG) | 0.2 | csic.es |

| This compound (BG) | 0.62 | nih.govacs.org |

| 8-aza-BG | 0.038 | nih.govacs.org |

| O6-(4-bromothenyl)guanine (4-BTG) | 0.009 | nih.govacs.org |

Note: IC50 values can vary depending on the assay conditions and the specific source of MGMT (e.g., purified enzyme vs. cell extracts).

The transfer of the benzyl group to MGMT is a stoichiometric reaction, and BG rapidly inactivates the enzyme. aacrjournals.orgnih.govnih.gov Kinetic studies have reported second-order rate constants for human MGMT with BG, such as 1100 M⁻¹s⁻¹. nih.gov

Impact on DNA Repair Fidelity and Genomic Stability in Model Systems

By irreversibly inactivating MGMT, this compound effectively blocks the primary repair pathway for O6-alkylguanine DNA adducts. aacrjournals.orgresearchgate.netnih.gov In model systems, this blockade leads to an accumulation of unrepaired DNA lesions. wikipedia.orgnih.govnih.govaopwiki.org These unrepaired lesions, particularly O6-methylguanine, are prone to mispairing during DNA replication, resulting in G:C to A:T transition mutations. wikipedia.orgnih.govnih.gov Consequently, inhibiting MGMT with BG compromises DNA repair fidelity and can lead to increased genomic instability. wikipedia.orgnih.govaopwiki.org

This impairment of DNA repair is directly exploited to enhance the efficacy of DNA alkylating chemotherapeutic agents, such as temozolomide (B1682018) (TMZ) and carmustine (B1668450) (BCNU). nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netresearchgate.netnih.govplos.org In the presence of BG, tumor cells that would normally repair the cytotoxic O6-alkylguanine adducts generated by these drugs are unable to do so. This leads to a greater accumulation of DNA damage, including interstrand cross-links, ultimately resulting in increased cell death and enhanced therapeutic response. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netnih.gov Studies in various cancer cell lines and xenograft models have demonstrated that BG significantly sensitizes cells to these alkylating agents by preventing MGMT-mediated detoxification of the DNA damage. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.netnih.gov

Compound Names Table

| Common Name | Scientific Name | Abbreviation |

| This compound | O6-Benzylguanine | BG |

| MGMT | O6-Methylguanine-DNA methyltransferase | MGMT / AGT |

| Temozolomide | 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] aacrjournals.orgaacrjournals.orgmdpi.comnih.govtetrazine-8-carboxamide | TMZ |

| Carmustine | 1,3-bis(2-chloroethyl)-1-nitrosourea | BCNU |

| O6-(4-bromothenyl)guanine | O6-(4-bromothenyl)guanine | 4-BTG |

Interactions with Other Nucleobase Modifying Enzymes and Pathways

Research on 9-Benzylguanine and Purine (B94841) Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides and deoxynucleosides uniprot.orgresearchgate.net. This compound has been studied as an inhibitor of human PNP (hsPNP).

Inhibition Kinetics and Thermodynamics with Human PNP

Studies utilizing isothermal titration calorimetry (ITC) have elucidated the thermodynamic parameters of this compound binding to hsPNP as a function of phosphate (B84403) ion (Pi) concentration nih.gov. The binding affinity of this compound to hsPNP is influenced by the presence of phosphate. At 25°C, the binding constant for this compound was observed to decrease from 5.62 x 10⁵ M⁻¹ in the absence of Pi to 1.14 x 10⁵ M⁻¹ at higher Pi concentrations (specifically, 75 mM Pi) nih.govresearchgate.net. This reduction in binding affinity with increasing phosphate concentration suggests a modulation of the enzyme's interaction with the inhibitor.

Furthermore, the thermodynamic driving force for this compound binding exhibits a notable shift in response to phosphate concentration. In the absence of Pi, the binding is primarily enthalpically driven. However, upon the addition of 10 mM Pi, the binding becomes entropically driven, and this enthalpic character is restored at 75 mM Pi nih.gov. These observed dependencies are believed to be related to the binding of Pi to the catalytic site, which subsequently influences the interactions of amino acid side chains within the ribose catalytic site nih.gov.

Table 1: Binding Constant of this compound to Human PNP as a Function of Phosphate Concentration

| Phosphate Concentration (mM) | Binding Constant (M⁻¹) | Source |

| 0 | 5.62 x 10⁵ | nih.govresearchgate.net |

| 75 | 1.14 x 10⁵ | nih.govresearchgate.net |

Modulation of PNP Binding Affinity by Substrate Concentration

The binding affinity of this compound to hsPNP is demonstrably modulated by the concentration of the substrate, inorganic phosphate (Pi) nih.gov. As detailed in section 4.1.1, increasing Pi concentrations lead to a decrease in the binding constant of this compound. This phenomenon is attributed to the binding of Pi to the enzyme's catalytic site, which alters the enzyme's conformation and the interactions within the active site, thereby affecting the affinity for the inhibitor nih.gov.

Applications of 9 Benzylguanine in Preclinical and in Vitro Research

Utilization as a Biochemical Probe for MGMT Activity

9-Benzylguanine functions as a potent pseudosubstrate for O6-methylguanine-DNA methyltransferase (MGMT) frontiersin.orgplos.orgresearchgate.netscirp.orgmdpi.com. MGMT is a crucial DNA repair protein responsible for removing alkyl groups from the O6 position of guanine (B1146940), thereby reversing the damage caused by alkylating agents and conferring resistance to these drugs nih.govresearchgate.net. 9-BG mimics the natural substrate, O6-methylguanine, and enters the active site of MGMT. Upon binding, it transfers its benzyl (B1604629) group to the enzyme's cysteine residue (Cys145), leading to the irreversible inactivation of MGMT researchgate.netmdpi.comresearchgate.netaacrjournals.orgoup.compsu.edu. This mechanism allows 9-BG to serve as a valuable biochemical probe for assessing MGMT activity in various cellular and tissue contexts plos.orgresearchgate.netscirp.orgmdpi.com. For instance, radiolabeled 9-BG has been employed in alkyl-transfer assays to quantify functional MGMT levels, aiding in the characterization of MGMT's role in drug resistance and in the development of novel MGMT inhibitors scirp.orgresearchgate.net.

Role in DNA Damage Response Pathway Investigations

The inhibition of MGMT by this compound indirectly facilitates the study of DNA damage response (DDR) pathways. MGMT's primary function is to repair O6-methylguanine adducts, critical lesions induced by methylating agents like temozolomide (B1682018) (TMZ) researchgate.netingentaconnect.commdpi.comoup.com. By inactivating MGMT, 9-BG allows these O6-methylguanine adducts to persist in the DNA researchgate.netoup.com. These unrepaired adducts can lead to mispairing during DNA replication, initiating the mismatch repair (MMR) pathway ingentaconnect.comoup.com. The subsequent attempts by MMR to correct these errors can result in the formation of DNA double-strand breaks (DSBs), which are potent activators of DDR signaling ingentaconnect.comoup.comaacrjournals.org. Therefore, by blocking MGMT's repair capacity, 9-BG amplifies the DNA damage signal, enabling researchers to investigate the cascade of events in DDR, including the roles of MMR and the generation of DSBs that ultimately trigger cell cycle arrest or apoptosis oup.comaacrjournals.org.

Application in In Vitro Chemosensitization Studies with Alkylating Agents

This compound is widely employed in in vitro studies to enhance the cytotoxic effects of various alkylating chemotherapeutic agents frontiersin.orgnih.govresearchgate.netaacrjournals.orgpsu.eduingentaconnect.comspandidos-publications.comresearchgate.netnih.govaacrjournals.orgnih.gov. Alkylating agents damage DNA, often by forming O6-alkylguanine adducts, which are key cytotoxic lesions nih.govresearchgate.netmdpi.com. MGMT's ability to repair these lesions is a principal mechanism of resistance to these drugs in cancer cells frontiersin.orgnih.govresearchgate.netoup.comnih.govaacrjournals.org. By irreversibly inactivating MGMT, 9-BG prevents the repair of these critical DNA lesions, leading to increased accumulation of DNA damage and potentiating the cytotoxic activity of co-administered alkylating agents nih.govresearchgate.netaacrjournals.orgnih.gov. This strategy has been demonstrated to sensitize a broad spectrum of cancer cell lines to different classes of alkylating drugs.

Temozolomide (TMZ) is a methylating agent whose primary cytotoxic mechanism involves the formation of O6-methylguanine adducts in DNA nih.govingentaconnect.commdpi.com. In cells expressing functional MGMT, these adducts are efficiently repaired, conferring resistance to TMZ nih.govingentaconnect.comoup.comnih.gov. Pretreatment with this compound effectively inhibits MGMT, thereby blocking the repair of TMZ-induced O6-methylguanine lesions nih.govresearchgate.netnih.gov. This inhibition allows for greater accumulation of DNA damage, leading to enhanced TMZ-induced cell death nih.govresearchgate.netnih.govnih.gov. Studies have shown that 9-BG sensitizes various cancer cell lines, including glioblastoma and leukemia cells, to TMZ, often restoring sensitivity in previously resistant cell lines spandidos-publications.comresearchgate.netnih.gov. For example, in the T98G glioblastoma cell line, known for its resistance to TMZ, pretreatment with 9-BG significantly reduced cell viability researchgate.net.

This compound also enhances the sensitivity of cancer cells to chloroethylating agents, such as Carmustine (B1668450) (BCNU) researchgate.netaacrjournals.orgpsu.edumdpi.comspandidos-publications.comnih.govaacrjournals.orgacs.orgnih.gov. These agents induce DNA interstrand cross-links, which are highly cytotoxic lesions mdpi.comaacrjournals.orgacs.org. MGMT participates in the repair of O6-chloroethylguanine adducts formed by these agents scirp.orgmdpi.com. By inactivating MGMT, 9-BG prevents the repair of these critical adducts, thereby potentiating the cytotoxic effects of chloroethylating agents like Carmustine psu.edunih.govaacrjournals.org. Research has demonstrated that 9-BG sensitizes leukemia cells to Carmustine spandidos-publications.com, and the combination of 9-BG with Carmustine has been explored in clinical trials for cutaneous T-cell lymphoma nih.govresearchgate.net.

The chemosensitization achieved by combining this compound with alkylating agents often leads to significant alterations in cellular processes, including reduced proliferation and increased induction of apoptosis or other forms of programmed cell death aacrjournals.orgoup.comaacrjournals.orgresearchgate.netresearchgate.netaacrjournals.org. When MGMT is inhibited by 9-BG and DNA damage from alkylating agents accumulates, cells may experience cell cycle arrest, particularly in the G1 or G2-M phases, which can precede cell death oup.comresearchgate.netaacrjournals.org. Studies have reported that 9-BG, in conjunction with alkylating agents, can lead to decreased cell proliferation aacrjournals.org. Furthermore, it has been observed to induce apoptosis through mechanisms involving the modulation of key proteins in cell death pathways, such as increased p21 expression and cytochrome c release, and decreased Bcl-2 levels, ultimately activating caspase-9 and caspase-3 aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. In certain contexts, such as with TMZ in specific cell lines, the combination has been linked to autophagy (Type II programmed cell death) rather than classical apoptosis researchgate.net. A reduction in mutagenic DNA damage, such as decreased mutation frequency, has also been noted when 9-BG is combined with certain agents aacrjournals.org.

Table 1: Sensitization Effects of this compound with Alkylating Agents

| Alkylating Agent | Cell Type/Model | Observed Effect | Reference(s) |

| Temozolomide (TMZ) | Glioblastoma (T98G) | Significant decrease in cell viability | researchgate.net |

| Temozolomide (TMZ) | Leukemia (HL-60, MOLT-4) | Sensitized | spandidos-publications.com |

| Carmustine (BCNU) | Leukemia (HL-60, MOLT-4) | Sensitized | spandidos-publications.com |

| Melphalan | Leukemia (HL-60, MOLT-4) | Sensitized | spandidos-publications.com |

| Phosphoramide Mustard | CHO cells | 9-fold enhancement of cytotoxicity | aacrjournals.org |

| Chlorambucil | CHO cells | 7-fold enhancement of cytotoxicity | aacrjournals.org |

| Melphalan | CHO cells | 18-fold enhancement of cytotoxicity | aacrjournals.org |

| Various Alkylating Agents | Various human tumor cell lines & xenografts | 2- to 14-fold sensitization | aacrjournals.org |

Note: Specific quantitative sensitization factors are not always provided, with "sensitized" or "significant decrease in cell viability" indicating enhanced efficacy.

Table 2: Modulation of Cellular Processes by this compound and Alkylating Agents

| Agent Combination | Cellular Process Affected | Observed Effect | Reference(s) |

| 9-BG + TMZ | Cell Viability | Significant decrease in T98G glioblastoma cells | researchgate.net |

| 9-BG + TMZ | Cell Cycle | Cell cycle arrest in G2-M phase in T98G glioblastoma cells | researchgate.net |

| 9-BG + TMZ | Cell Death | Autophagy (Type II programmed cell death) detected in T98G glioblastoma cells | researchgate.net |

| 9-BG | Cell Proliferation | Dose-dependent inhibition in tamoxifen-resistant MCF7 breast cancer cells | researchgate.net |

| 9-BG | Apoptosis | Pro-apoptotic effect suggested by increased Cyt C and p21 expression in tamoxifen-resistant MCF7 breast cancer cells | researchgate.net |

| 9-BG + Nitrogen Mustards | Cell Cycle | G1 phase arrest in CHO cells | aacrjournals.org |

| 9-BG + Nitrogen Mustards | Apoptosis | Drives noncycling cells into apoptosis in CHO cells | aacrjournals.org |

| 9-BG + Nitrogen Mustards | Mutation Frequency | Decreased mutation frequency in CHO cells | aacrjournals.org |

| 9-BG + MNNG | Apoptosis | Hypersensitivity in MGMT-deficient cells, preceded by Bcl-2 decline, cytochrome c release, caspase-9/3 activation | aacrjournals.org |

| 9-BG + Dacarbazine | Cell Death | Inhibition of dacarbazine-mediated cell death | oup.com |

Use in Ex Vivo Models of Tumor Response and Resistance

This compound also finds utility in ex vivo models for investigating tumor response and resistance mechanisms. Researchers employ tissue samples or cells derived from tumors (such as patient-derived xenografts or explants) to assess MGMT activity and predict or understand drug efficacy scirp.orgmdpi.combiorxiv.org. For instance, alkyl-transfer assays utilizing radiolabeled 9-BG can quantify functional MGMT activity in tumor biopsies, offering insights into potential resistance to alkylating agents scirp.orgmdpi.com. Clinical studies have also involved the analysis of MGMT levels in lesional skin biopsy specimens from patients treated with 9-BG and carmustine, demonstrating an ex vivo assessment of drug targets and response nih.govresearchgate.net. Furthermore, the development of probes based on 9-BG analogs enhances the ability to visualize and quantify active MGMT in cancer cells, assisting in patient selection for therapies and the assessment of resistance mechanisms that may emerge during treatment researchgate.netmdpi.com. These ex vivo applications are crucial for bridging preclinical findings with clinical outcomes and for advancing personalized cancer therapy.

Compound List:

this compound (9-BG)

O6-methylguanine-DNA methyltransferase (MGMT, AGT)

Temozolomide (TMZ)

Carmustine (BCNU)

O6-methylguanine (O6MeG)

Nitrogen mustards (e.g., Phosphoramide mustard (PM), Melphalan, Chlorambucil)

Dacarbazine

O6-(4-bromothenyl)guanine (O6-BTG, Lomeguatrib, PaTrin-2)

Methyl-Lexitropsin

O6-benzylguanine analogue

O6-benzyl-2'-deoxyguanosine

Development of Reporter Gene Systems Employing this compound (e.g., SNAP-tag technology)

This compound serves as a foundational molecule in the design of reporter gene systems, most notably through its integration with self-labeling protein tags such as the SNAP-tag. The SNAP-tag, derived from the human O6-alkylguanine-DNA-alkyltransferase (hAGT), is engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives ptglab.comresearchgate.netneb-online.deneb.comnih.govnih.govlongdom.orgresearchgate.net. This interaction forms the basis of reporter gene systems where the protein of interest is genetically fused to the SNAP-tag. When a BG-modified probe is introduced, it covalently attaches to the SNAP-tag, thereby labeling the fused protein. This system allows for the visualization or functional interrogation of the protein of interest in various biological contexts neb-online.deneb.comnih.govresearchgate.net. The specificity of this reaction is high, as the BG moiety is designed to react exclusively with the engineered SNAP-tag, minimizing off-target labeling neb.comresearchgate.net. This orthogonality makes it a powerful tool for creating reporter systems that can be multiplexed with other labeling technologies neb-online.deneb.comneb.com.

The utility extends to in vivo imaging, where radiolabeled BG derivatives can be used with SNAP-tag systems to track cells or molecules, demonstrating its applicability in preclinical research for reporter gene imaging nih.govnih.gov. The benzyl guanine core scaffold is amenable to derivatization with various moieties, including fluorescent dyes and radiolabels, making it versatile for different reporter applications nih.govnih.gov.

Protein Labeling and Conjugation in Research

The core mechanism by which this compound facilitates protein labeling and conjugation relies on the specific covalent reaction between the benzylguanine moiety and the active site of the SNAP-tag ptglab.comresearchgate.netneb-online.deneb.comnih.govnih.govresearchgate.net. The SNAP-tag, an engineered variant of hAGT, catalyzes the transfer of the benzyl group from the guanine substrate to a reactive cysteine residue (Cys145) within its active site, forming a stable thioether bond researchgate.netresearchgate.net. This reaction is irreversible and stoichiometric, ensuring precise labeling of the tagged protein neb.comresearchgate.net.

The benzyl group of the BG substrate can be modified with a wide array of functional molecules, including fluorophores, biotin, affinity tags, or even cytotoxic payloads ptglab.comneb-online.deneb.comnih.govnih.govresearchgate.netmedchemexpress.com. This allows researchers to attach virtually any molecule of interest to a protein of choice, provided it is fused to the SNAP-tag. For instance, fluorescent labels can be conjugated to BG derivatives to enable live-cell imaging, super-resolution microscopy, and tracking of protein localization and dynamics neb-online.deneb.comnih.govnih.gov. The ability to use different BG-modified probes allows for the creation of diverse protein conjugates for various research purposes, such as pull-down assays, flow cytometry, and high-throughput screening neb-online.de.

Table 1: Examples of Functional Moieties Conjugated to Benzylguanine Derivatives for Protein Labeling

| Functional Moiety | Application in Research | Reference(s) |

| Fluorophores | Live-cell imaging, super-resolution microscopy, protein localization | neb-online.deneb.comnih.govnih.gov |

| Biotin | Protein pull-down assays, affinity purification | neb-online.de |

| Affinity tags | Protein purification, detection | neb-online.de |

| Click chemistry handles (e.g., Alkyne) | Further bioconjugation via click reactions | medchemexpress.com |

| Radiolabels | In vivo imaging (PET, SPECT), preclinical research | nih.govnih.gov |

The SNAP-tag system's specificity is a key advantage, as it reacts minimally with other cellular components, thus avoiding non-specific labeling and background noise neb.com. This high specificity and the ability to use cell-permeable substrates allow for the labeling of intracellular proteins in live cells neb.com.

Conditional Control of this compound Reactions in Research

Precise temporal and spatial control over protein labeling reactions is highly desirable for advanced research applications, including biological recording devices and targeted therapeutics. Strategies have been developed to achieve conditional control over the covalent reaction between BG substrates and the SNAP-tag nih.govacs.orgacs.orgresearchgate.netnih.gov. This control is typically achieved by "caging" the benzylguanine molecule, rendering it biologically inactive until a specific trigger is applied.

A common approach involves photocaging, where a photolabile protecting group is attached to the BG molecule. Upon exposure to light of a specific wavelength, this group is cleaved, releasing the active BG substrate and initiating the labeling reaction with the SNAP-tag nih.govacs.orgacs.orgnih.gov. This allows for precise temporal control over the labeling process, dictated by the timing of light exposure.

Beyond light-triggered activation, researchers have developed BG derivatives that can be activated by various chemical or biochemical stimuli. These include small molecules, transition metal catalysts, reactive oxygen species, and enzymes nih.govacs.orgacs.org. These "caged" BG molecules remain unreactive with the SNAP-tag until the specific trigger is introduced into the system. This opens up possibilities for conditional control mediated by specific cellular events or exogenous chemical inputs, allowing for highly targeted and regulated protein labeling nih.govacs.orgacs.orgnih.gov.

Table 2: Triggers for Conditional Control of Benzylguanine-SNAP-tag Reactions

| Trigger Type | Mechanism of Activation | Potential Application | Reference(s) |

| Light | Photolabile protecting group cleavage | Spatiotemporal control of labeling via focused light exposure | nih.govacs.orgnih.gov |

| Small Molecules | Release of active BG upon interaction with a specific molecule | Targeted activation in specific cellular compartments or upon specific signaling events | nih.govacs.orgacs.org |

| Transition Metal Catalysts | Catalytic cleavage of a protecting group | Triggering labeling in specific environments or via specific metal ion signaling | nih.govacs.orgacs.org |

| Reactive Oxygen Species (ROS) | ROS-mediated cleavage of a protecting group | Linking labeling to oxidative stress or specific cellular redox states | nih.govacs.orgacs.org |

| Enzymes | Enzymatic cleavage of a protecting group | Triggering labeling in response to specific enzyme activity or localization | nih.govacs.orgacs.org |

The ability to conditionally control these reactions enhances their utility in applications such as targeted therapeutic assembly, reducing off-target effects and toxicity by precisely titrating the trigger nih.govacs.orgacs.org. This advanced control mechanism allows for the development of sophisticated biosensors and actuators with precisely managed activities.

Compound Name List:

this compound (9-BG)

O6-benzylguanine (BG)

O6-alkylguanine-DNA-alkyltransferase (hAGT)

SNAP-tag

CLIP-tag

O2-benzylcytosine (BC)

[18F]FBBG

[18F]pFBG

[18F]mFBG

Strategic Integration of 9 Benzylguanine in Gene Therapy and Prodrug Research Concepts

Rationale for 9-Benzylguanine in Suicide Gene Therapy Paradigms

Suicide gene therapy, also known as gene-directed enzyme prodrug therapy (GDEPT), is a strategic approach designed to selectively eliminate cancer cells. The core principle involves delivering a gene encoding a non-mammalian enzyme to tumor cells. These cells then express the enzyme, which is uniquely capable of converting a systemically administered, non-toxic prodrug into a potent cytotoxic agent. This localized activation ensures that the toxic effect is concentrated at the tumor site, minimizing damage to healthy tissues. frontiersin.orgjcancer.org

The Escherichia coli Purine (B94841) Nucleoside Phosphorylase (PNP) system is a well-researched suicide gene therapy model. nih.gov The bacterial PNP enzyme, unlike its human counterpart, can cleave the glycosidic bond of various purine nucleoside analogs. In this system, the E. coli PNP gene is delivered to tumor cells. Following the administration of a non-toxic purine nucleoside prodrug, such as fludarabine (B1672870) phosphate (B84403), the enzyme expressed within the tumor cells metabolizes it into a toxic purine base, like 2-fluoroadenine. nih.gov This activated metabolite can freely diffuse across cell membranes to kill not only the enzyme-expressing tumor cell but also adjacent, non-transfected cells, a phenomenon known as the bystander effect. nih.gov

The strategic role for a compound like this compound in this context is modulatory rather than direct. Research has shown that derivatives of 9-BG, such as 9-benzyl-9-deazaguanine, are potent inhibitors of PNP. nih.gov While inhibiting the activating enzyme seems counterproductive, this strategy could be employed in complex multi-drug regimens. For instance, inhibiting PNP could be used to intentionally alter the metabolic pathway of a specific purine analog prodrug, preventing its conversion to one metabolite to favor its phosphorylation by other enzymes into a different therapeutic agent. This allows for fine-tuning the type of cytotoxic damage induced. nih.gov

The Cytosine Deaminase (CD) system is one of the most widely utilized strategies in suicide gene therapy research. nih.gov This approach uses a gene from bacteria or yeast that encodes the CD enzyme, which is absent in mammalian cells. nih.gov When tumor cells are transfected with the CD gene, they gain the ability to convert the non-toxic antifungal agent 5-fluorocytosine (B48100) (5-FC) into the widely used chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). jcancer.orgnih.gov The locally produced 5-FU is highly cytotoxic and can diffuse to neighboring cancer cells, resulting in a significant bystander effect. nih.gov The conversion of 5-FC to 5-FU within the tumor leads to the destruction of the gene-modified tumor and can trigger a subsequent anti-tumor immune response. nih.gov

The rationale for combining the CD/5-FC system with this compound lies in enhancing the cytotoxicity of 5-FU. The mechanisms of 5-FU-induced cell death include the misincorporation of its metabolites into both DNA and RNA, leading to DNA damage and inhibition of protein synthesis. By inhibiting the DNA repair enzyme MGMT, 9-BG can potentiate the DNA-damaging effects of 5-FU, preventing cancer cells from repairing the genetic lesions and thereby increasing the rate of apoptosis. nih.govnih.gov This dual approach could lead to a more profound and durable anti-tumor effect.

Design Principles for Prodrug Activation Systems Involving this compound

The unique chemical properties of this compound have led to the development of sophisticated prodrug activation systems based on conditional control. These systems often utilize "caged" 9-BG derivatives, where the molecule's activity is masked by a chemical caging group that can be removed by a specific trigger. nih.govacs.org This strategy transforms 9-BG into a prodrug that remains inert until it encounters a specific physiological or external stimulus, often one that is localized to the target tissue, such as a tumor microenvironment. nih.govrsc.org

The core design principle involves attaching a protecting group to the 9-BG molecule that prevents it from binding to its protein target, such as the self-labeling SNAP-tag. nih.gov The activation or "decaging" is initiated by a trigger that cleaves this protecting group, releasing the active 9-BG. This approach allows for precise spatial and temporal control over the molecule's activity. acs.org Research has demonstrated various caging strategies that respond to a range of triggers. nih.gov

| Caging Strategy / Prodrug Type | Activation Trigger | Mechanism of Action | Research Context |

|---|---|---|---|

| Photocaged-BG | UV Light (e.g., 365 nm) | Light-induced cleavage of a photolabile protecting group releases the active BG molecule. | Provides high spatial and temporal control for laboratory research and potential photodynamic therapy applications. nih.govacs.org |

| β-glucuronide-caged BG | β-glucuronidase Enzyme | Enzymatic cleavage of the glucuronide moiety by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments. | Targets drug activation to the tumor microenvironment where specific enzyme activity is elevated. nih.gov |

| Boronate-caged BG | Reactive Oxygen Species (ROS) | Oxidation of the boronate group by ROS (e.g., H₂O₂) leads to the release of active BG. | Leverages the high levels of oxidative stress found within many tumors to trigger drug activation. nih.gov |

| TCO-caged BG | Tetrazine Molecule | A "click-to-release" bioorthogonal reaction (Inverse Electron Demand Diels-Alder) with a tetrazine molecule unmasks the BG. | Enables activation by a co-administered, non-native chemical trigger, offering high specificity. nih.govacs.org |

| Alloc-protected BG | Palladium Catalyst | Cleavage of an allyloxycarbonyl (alloc) protecting group by a transition metal catalyst. | Used in preclinical models for bioorthogonal catalysis-triggered activation. nih.gov |

Concepts for Targeted Delivery of this compound in Research Models

Targeting this compound to specific cells or tissues is a critical area of research to maximize its therapeutic potential while minimizing off-target effects. Several innovative concepts have been explored in research models.

A primary strategy for targeted delivery is the use of SNAP-tag technology. nih.govresearchgate.net This system provides a form of bio-orthogonal targeting. First, a gene encoding a fusion protein, which consists of a targeting moiety (like a single-chain antibody fragment specific for a tumor antigen) and the SNAP-tag protein, is delivered to a patient. acs.orguct.ac.za This results in the expression of the SNAP-tag exclusively on the surface of target cancer cells. Subsequently, a 9-BG derivative, potentially carrying a therapeutic payload like a photosensitizer or toxin, is administered systemically. This 9-BG conjugate will then travel throughout the body but will only form a permanent, covalent bond with the cells expressing the SNAP-tag, thereby concentrating the therapeutic effect precisely at the desired site. nih.govuct.ac.zafraunhofer.de

Another major research concept involves the use of nanocarriers. nih.govnih.gov this compound can be covalently coupled to or encapsulated within nanoparticles, which serve as a delivery vehicle. unl.edu These nanoparticles can be engineered from various materials, such as polymers (e.g., PLGA) or lipids, to have specific properties. nih.gov For instance, nanoparticles composed of a crosslinked chitosan-polyethylene oxide copolymer have been designed to target brain tumors. unl.edu The surface of these nanocarriers can be further decorated with targeting ligands—such as antibodies, aptamers, or peptides—that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting approach, combined with the passive accumulation of nanoparticles in tumors via the enhanced permeability and retention (EPR) effect, provides a powerful method for directing 9-BG to the tumor site. futurity.org

Advanced Topics in 9 Benzylguanine Research

Elucidation of Resistance Mechanisms to MGMT Inhibition in Experimental Models

The efficacy of MGMT inhibition, particularly by 9-benzylguanine, can be modulated by cellular resistance mechanisms. Understanding these pathways is critical for optimizing therapeutic strategies.

Acquired Mutations in MGMT Conferring this compound Resistance

Mutations within the MGMT gene itself can lead to the development of resistance to this compound. These mutations often alter the protein's active site, affecting its interaction with both DNA adducts and inhibitory compounds like 9-BG.

G156A and P140A Mutations: Studies have identified specific point mutations, such as glycine-to-alanine at position 156 (G156A) and proline-to-alanine at position 140 (P140A), in the MGMT protein. These mutants exhibit significantly increased resistance to this compound, with the G156A mutant showing up to a 105.8-fold increase in resistance compared to wild-type MGMT, while maintaining comparable DNA repair activity nih.gov.

K165 Mutations: Mutations at position 165, such as K165E and K165N, have been observed to confer resistance to this compound and temozolomide (B1682018) (TMZ) even with very low O⁶-alkylguanine-DNA alkyltransferase (AGT) activity aacrjournals.org.

Other Variants: Further research has characterized other MGMT variants, including G132R and G156C, which show reduced DNA repair functionality and varying degrees of resistance to this compound. The G132R variant displays slight resistance, while the G156C variant is almost completely resistant nih.gov. The Gly160Arg polymorphism has also been noted for its strong resistance to this compound, with an ED₅₀ value approximately 40-fold higher than that of wild-type MGMT iiarjournals.org. Multi-mutant forms like MGMT-5 have also demonstrated high resistance aacrjournals.org. These mutations highlight how alterations in the MGMT active site can directly impact the effectiveness of 9-BG as an inhibitor.

Table 7.1.1: MGMT Mutations Conferring Resistance to this compound

| Mutation | Location/Type | Fold Increase in Resistance (vs. WT) | Key Observation | Reference |

| G156A | Glycine to Alanine | ~105.8-fold | Maintains AGT activity, significantly increased BG resistance | nih.gov |

| P140A | Proline to Alanine | ~13.5-fold | Maintains AGT activity, increased BG resistance | nih.gov |

| K165E | Lysine to Glutamic Acid | Not specified | Very low AGT activity, resistant to BG inactivation | aacrjournals.org |

| K165N | Lysine to Asparagine | Not specified | Very low AGT activity, resistant to BG inactivation | aacrjournals.org |

| G132R | Glycine to Arginine | Not specified | Slight reduction in binding to O⁶MeG, slightly resistant to BG | nih.gov |

| G156C | Glycine to Cysteine | Not specified | Drastically reduced binding affinity for O⁶MeG, almost completely resistant to BG | nih.gov |

| Gly160Arg | Glycine to Arginine | ~40-fold (ED₅₀) | Strong resistance to BG inactivation | iiarjournals.org |

| P140K | Proline to Lysine | Not specified | Resistant to BG inactivation | aacrjournals.org, researchgate.net |

| MGMT-5 | Multiple substitutions | Highly resistant (>1000 µmol/L ED₅₀) | Highly resistant to BG inactivation | aacrjournals.org |

Role of Mismatch Repair System in Resistance Development

The mismatch repair (MMR) system plays a complex role in cellular response to DNA damage, including that induced by alkylating agents. Its interaction with MGMT activity influences resistance profiles. In cells lacking functional MGMT, the MMR system becomes critical for recognizing and attempting to repair O⁶-methylguanine (O⁶-meG) lesions. This process, however, can lead to futile repair cycles, DNA strand breaks, and ultimately cell death mdpi.comfrontiersin.org. Consequently, deficiency in MMR components can confer resistance to methylating agents, particularly in the absence of MGMT researchgate.net. Conversely, a functional MMR system is often required for the cytotoxic effects of alkylating agents and for synergistic effects when combined with other therapies, such as ATR inhibitors nih.gov. Studies suggest a correlation where cell lines with low MGMT expression and low TMZ IC₅₀ values exhibit high MMR complex levels, while those with high MGMT expression and high TMZ IC₅₀ values may not express the MMR complex plos.org.

Other Cellular Pathways Contributing to Resistance

Beyond direct MGMT mutations and the MMR system, other cellular pathways can contribute to resistance against MGMT inhibitors and alkylating agents. The DNA damage response (DDR) pathways, including base excision repair (BER) and non-homologous end joining (NHEJ) for double-strand breaks (DSBs), are involved in cellular survival following DNA alkylation mdpi.comoaepublish.com. Furthermore, signaling pathways such as Wnt/β-catenin, NF-κB, Hedgehog, PI3K/AKT/mTOR, and JAK/STAT have been implicated in regulating MGMT expression and thus modulating cellular resistance nih.gov. The interplay between MGMT and Poly(ADP-ribose) polymerase (PARP) activity is also noted, where PARylation of MGMT can regulate its activity, potentially influencing sensitivity to combined therapies mdpi.comfrontiersin.org.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more effective inhibitors. SAR studies have explored modifications to various parts of the this compound molecule to enhance its potency, specificity, or pharmacokinetic properties.

Modifications at Position 9: Alterations at the N9 position of the guanine (B1146940) ring have been investigated. Bulky or lipophilic substituents at this position generally preserve the activity of this compound derivatives in inactivating MGMT. In contrast, the introduction of polar groups, particularly non-carbohydrate ones, tends to reduce their inhibitory capacity nih.gov.

Substitutions on the Benzyl (B1604629) Ring: Modifications to the benzyl moiety have also been explored. For instance, the addition of an aminomethyl group at the meta-position of the benzyl ring significantly enhances MGMT inactivation. This enhancement is attributed to the ability of the amino group to form an additional hydrogen bond with the MGMT protein, as suggested by molecular modeling. Para-substitution shows minimal effect, while ortho-substitution can virtually eliminate activity due to steric clashes interfering with binding nih.govacs.org.

Other Structural Features: Studies incorporating phosphonic acid residues or other functional groups have aimed to improve potency. For example, linking a phosphonic acid residue via a spacer to the meta-position of the benzyl group in this compound derivatives resulted in compounds with significantly enhanced inhibitory properties against purine (B94841) nucleoside phosphorylase (PNPase) nih.gov. Conversely, substitutions at the N7 position of guanine derivatives generally lead to low binding affinities with MGMT, likely due to steric hindrance mdpi.com.

Table 7.2: Structure-Activity Relationships of this compound Derivatives

| Derivative Class/Modification | Key Structural Change | Effect on MGMT Inhibition/Activity | Mechanism/Rationale | Reference |

| 9-Substituted Guanines | Bulky/lipophilic groups at N9 | Preserves activity | Tolerated modifications at position 9. | nih.gov |

| 9-Substituted Guanines | Polar groups (non-carbohydrate) at N9 | Generally reduces activity | Introduction of polar groups negatively impacts interaction. | nih.gov |

| Meta-aminomethyl-O⁶-BG | Aminomethyl group at the meta-position of benzyl ring | Greatly enhances inactivation | Allows for an additional hydrogen bond with the protein, improving binding and inactivation. | nih.gov, acs.org |

| Para-aminomethyl-O⁶-BG | Aminomethyl group at the para-position of benzyl ring | Little effect | Substitution orientation affects interaction with the active site. | nih.gov, acs.org |

| Ortho-aminomethyl-O⁶-BG | Aminomethyl group at the ortho-position of benzyl ring | Virtually eliminates activity | Steric clash interferes with binding to the MGMT active site. | nih.gov, acs.org |

| N7-substituted Guanines | Substitution at the N7 position of the guanine ring | Low binding affinity | Steric effects hinder proper docking into the MGMT active pocket. | mdpi.com |

| 9-[(phosphonoalkyl)benzyl]guanines | Phosphonic acid linked via spacer to benzyl moiety | High potency (PNPase inhibition) | Designed as multisubstrate analogs targeting both purine and phosphate (B84403) binding domains. | nih.gov |

Development of Novel this compound Analogs with Enhanced Specificity or Potency

The limitations of early MGMT inhibitors, including this compound, such as potential off-target effects or insufficient potency, have driven the development of novel analogs. These efforts focus on improving specificity for MGMT, increasing inhibitory potency, enhancing solubility, or conferring unique properties like hypoxia-selectivity.

Improved Potency and Solubility: Synthesis of derivatives like meta-aminomethyl-substituted O⁶-benzylguanines aims to enhance MGMT inactivation and improve solubility nih.govacs.org. Compounds incorporating phosphonic acid residues have also demonstrated significantly increased potency against related enzymes nih.gov.

Hybrid Molecules: Strategies have involved creating hybrid molecules that combine the MGMT-inhibiting moiety of this compound with DNA-interacting structures, such as acridine (B1665455) derivatives. Some of these hybrids exhibit potent cytotoxicity and synergistic effects with other chemotherapeutic agents like temozolomide nih.gov.

Prodrugs and Targeted Delivery: Researchers have explored prodrug approaches and hypoxia-selective inhibitors. For example, O⁶-benzylguanine derivatives designed as prodrugs can be selectively activated in hypoxic tumor environments, potentially reducing systemic toxicity researchgate.net.

Radiolabeling for Imaging: Novel radiolabeled analogs of this compound have been synthesized for use as positron emission tomography (PET) imaging agents. These compounds are designed to map the distribution and levels of MGMT in vivo, aiding in diagnosis and treatment monitoring researchgate.netcapes.gov.br.

Non-nucleosidic Inhibitors: Computational approaches, including virtual screening and molecular docking, are being employed to discover novel, non-nucleosidic classes of MGMT inhibitors that may offer different binding modes or improved pharmacological profiles csic.es.

Table 7.3: Novel this compound Analogs and Their Development Goals

| Analog Class/Derivative | Key Structural Feature/Modification | Development Goal/Observed Effect | Reference |

| Meta-aminomethyl-O⁶-BG | Aminomethyl group at meta-position of benzyl ring | Enhanced MGMT inactivation, improved solubility | nih.gov, acs.org |

| 9-[(phosphonoalkyl)benzyl]guanines | Phosphonic acid residue linked via spacer to benzyl moiety | High potency inhibition (e.g., of PNPase), multisubstrate analog properties | nih.gov |

| Acridine-9-benzylguanine hybrids | Covalent linkage of 9-BG moiety with an acridine DNA intercalator | Strong cytotoxicity, synergistic effects with TMZ, MGMT inhibition | nih.gov |

| O⁶-[4-(Azidomethyl)benzyl]guanine | Azidomethyl group at para-position of benzyl ring | Unique reactivity (click chemistry), potential influence on solubility/stability | |

| Hypoxia-selective O⁶-AGT inhibitors | Prodrugs of O⁶-BG with specific activation under hypoxia | Selective depletion of AGT in tumor tissue, reduced systemic toxicity | researchgate.net |

| Radiolabeled O⁶-BG derivatives | Incorporation of ¹¹C or ¹⁸F isotopes | PET imaging agents for mapping MGMT levels in vivo | researchgate.net, capes.gov.br |

| Non-nucleosidic MGMT Inhibitors | Varied chemical scaffolds (identified via virtual screening) | Novel classes of inhibitors with potentially improved binding modes or pharmacological profiles | csic.es |

Computational Chemistry Approaches to this compound-Target Interactions

Computational chemistry plays a pivotal role in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of novel compounds. For this compound and its analogs, computational methods have been instrumental in elucidating structure-activity relationships and understanding binding mechanisms with MGMT.

Molecular Docking: Techniques such as GLIDE XP/QPLD docking have been employed to model the interactions of this compound derivatives with the MGMT active site. These studies reveal how specific structural features, like the position of substituents on the benzyl ring, influence binding affinity and orientation. For instance, docking simulations have shown that meta-aminomethyl substitutions can facilitate additional hydrogen bonds with protein residues, contributing to enhanced inhibitory activity, while ortho-substitutions lead to steric clashes that impede binding nih.govacs.orgmdpi.com.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR methods, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are used to correlate structural properties with biological activity. These analyses help identify key pharmacophoric features required for potent MGMT inhibition and provide insights for designing improved analogs mdpi.com.

Virtual Screening: Computational virtual screening of large compound libraries against the MGMT target structure can rapidly identify potential lead compounds. This approach has been used to discover novel, non-nucleosidic classes of MGMT inhibitors, which are then further evaluated experimentally csic.es.

Analytical Methodologies for 9 Benzylguanine in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 9-benzylguanine from complex matrices such as plasma and cell lysates, enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound. Reversed-phase HPLC, often utilizing C18 columns, is a common approach. Separation is typically achieved through gradient elution, where the composition of the mobile phase is varied over time to ensure the effective resolution of this compound from other components in the sample. nih.gov

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphate (B84403) buffer or water containing trifluoroacetic acid (TFA). nih.govacs.org Detection is commonly performed using a diode array detector, with specific wavelengths chosen for optimal absorbance of this compound, such as 288 nm. nih.gov The method's performance is validated by establishing linearity, with standard curves typically ranging from the nanogram to microgram per milliliter level, and by assessing precision and accuracy through quality control samples. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent Zorbax SB-C18 (5 µM, 4.6 mm × 150 mm) acs.org | C18 base-deactivated reversed-phase column nih.gov |

| Mobile Phase | Acetonitrile (0.1% TFA) and water (0.1% TFA) acs.org | Acetonitrile and phosphate buffer (pH 3.60) nih.gov |

| Elution | Gradient acs.org | Gradient nih.gov |

| Detection | UV acs.org | Diode Array Detection (288 nm) nih.gov |

| Internal Standard | 4-nitrobenzyl alcohol acs.org | O6-(p-Chlorobenzyl)guanine nih.gov |

For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. rsc.org After chromatographic separation, the analyte is ionized, typically using positive electrospray ionization, and detected by a triple quadrupole mass spectrometer. nih.govnih.gov

Quantification is achieved using the multiple-reaction-monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov This highly specific detection method allows for accurate quantification even at low concentrations. nih.gov Sample preparation for LC-MS/MS analysis of this compound in plasma often involves liquid-liquid extraction with a solvent like ethyl acetate. nih.govnih.gov The method is validated for linearity, accuracy, precision, recovery, and matrix effects to ensure reliable results. nih.gov

Spectroscopic Methods for Structural Characterization in Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure. acs.orgrsc.org Chemical shifts are reported relative to standard references, allowing for the precise assignment of atoms within the molecule. acs.org Mass spectrometry is also crucial for confirming the molecular weight and fragmentation pattern of the compound, further verifying its identity. nih.gov These methods are fundamental in synthetic chemistry to ensure the correct compound has been produced and in metabolic studies to identify transformation products. eurekaselect.com

Radiochemical Assays for Enzyme Activity and Binding Studies

Radiochemical assays are highly sensitive methods used to study the interaction of this compound with its target enzymes, such as O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov A common assay format involves using a radiolabeled form of this compound, for instance, [³H]O⁶-benzylguanine. nih.gov The principle of this assay is based on the covalent transfer of the radiolabeled benzyl (B1604629) group from [³H]O⁶-benzylguanine to the active site of the AGT protein. nih.gov

The extent of this reaction can be quantified by separating the protein-bound radioactivity from the unbound radiolabeled substrate. nih.gov This is often achieved by precipitating the protein and then measuring its associated radioactivity using a scintillation counter. nih.gov Such assays are instrumental in determining enzyme kinetics, inhibitor potency, and the concentration of active enzyme in cell or tissue extracts. nih.govgiffordbioscience.com

Cell-Based Assays for Functional Assessment in Research

Cell-based assays are critical for evaluating the functional effects of this compound in a biologically relevant context. njbio.com These assays can provide insights into the compound's mechanism of action, its ability to engage its target within a cell, and its downstream cellular consequences. njbio.com

One example is the use of gel-based pulse-chase experiments to monitor the interaction of this compound derivatives with the SNAP-tag protein, a mutant of AGT, expressed in cells. nih.gov In these experiments, cells are incubated with a "caged" form of this compound that is initially inactive. nih.gov Upon activation by a specific trigger (e.g., light or an enzyme), the active this compound is released and can covalently label the SNAP-tag protein. nih.gov The extent of labeling can then be assessed by techniques such as SDS-PAGE and fluorescence imaging, providing a measure of the compound's functional activity within the cell. nih.gov Other cell-based functional assays can measure parameters like cell viability, apoptosis, or changes in signaling pathways to understand the broader biological impact of this compound. oncolines.com

Future Directions and Emerging Research Avenues

Integration of 9-Benzylguanine in Multi-Modal Preclinical Research Strategies

The strategic incorporation of this compound into multi-modal preclinical research is a significant area of future development. Its established efficacy as an inhibitor of enzymes such as Purine (B94841) Nucleoside Phosphorylase (PNP) positions it as a valuable agent in studies targeting purine metabolism, particularly in the context of parasitic diseases nih.govresearchgate.netresearchgate.net. For instance, research into antimalarial agents has identified 8-amino-9-benzylguanine (B9116) as a potent inhibitor of both human erythrocyte and parasite PNP, suggesting its capacity to disrupt essential purine salvage pathways in parasites researchgate.netresearchgate.net. Future research could investigate its synergistic effects when combined with other antimalarial drugs in preclinical models, aiming to enhance efficacy and circumvent resistance mechanisms.

Furthermore, derivatives of this compound have demonstrated potential in antiviral research. Specifically, N-9-benzylguanine derivatives have been explored for their ability to inhibit the PB2 cap-binding domain of the influenza virus, a critical component of viral replication researchgate.net. This opens opportunities for integrating such compounds into preclinical studies designed to develop novel antiviral therapies, potentially in combination with existing treatments or as standalone agents targeting distinct viral processes. Continued in vitro validation and subsequent in vivo preclinical assessments are crucial for evaluating the therapeutic promise of these lead compounds across diverse disease states researchgate.net.

| Preclinical Application Area | Target Pathway/Mechanism | Compound/Derivative Focus | Research Strategy |

| Antimalarial Research | Purine Salvage Pathway (PNP Inhibition) | 8-amino-9-benzylguanine | Combination therapy studies, evaluation in preclinical malaria models |

| Antiviral Research | Influenza PB2 Cap-Binding Domain Inhibition | N-9-benzylguanine derivatives | In vitro validation, optimization of lead compounds, assessment in influenza models |

| General Drug Discovery | Enzyme Inhibition (e.g., PNP) | This compound analogues | Computational modeling, structure-activity relationship studies |

Exploration of Novel Biochemical and Cellular Interventions

Future research endeavors are poised to delve deeper into the novel biochemical and cellular interventions that can be achieved through this compound and its structural analogs. A key area for continued investigation is the precise mechanism by which this compound interacts with its targets, such as Purine Nucleoside Phosphorylase (PNP). A thorough understanding of these interactions, including binding kinetics and potential allosteric effects, could unlock new therapeutic strategies. For example, exploring how modifications to the benzyl (B1604629) group or the guanine (B1146940) core influence enzyme inhibition and cellular uptake could lead to the design of more potent and selective agents u-szeged.hu.

The capacity of this compound to modulate purine metabolism offers a significant avenue for cellular intervention. In organisms heavily reliant on purine salvage pathways, such as certain parasites, inhibiting key enzymes like PNP can be a potent method for disrupting their metabolic balance researchgate.netresearchgate.netresearchgate.net. Future research may focus on identifying additional critical enzymes or cellular processes susceptible to modulation by this compound derivatives, thereby expanding its therapeutic applicability beyond currently known targets. This includes investigating its effects on DNA/RNA metabolism, cellular signaling pathways, and cellular responses to environmental stressors.

| Biochemical Target/Pathway | Cellular Intervention Strategy | Disease Context Relevance | Future Research Focus |

| Purine Nucleoside Phosphorylase (PNP) | Inhibition of purine salvage | Parasitic infections (e.g., Malaria, Leishmaniasis) | Elucidating precise binding modes, structure-activity relationships for enhanced selectivity |

| Purine Metabolism | Modulation of nucleotide synthesis | Various metabolic disorders, cancer | Identifying novel enzymatic targets, exploring downstream cellular effects |

| Viral Replication Machinery | Inhibition of viral enzyme activity (e.g., Influenza PB2) | Viral infections (e.g., Influenza) | Designing derivatives with improved antiviral potency and broader spectrum activity |

Development of Advanced Research Tools Based on this compound

The established inhibitory properties and versatile chemical structure of this compound provide a robust foundation for developing advanced research tools. Future research can focus on creating functionalized derivatives designed for specific investigative purposes. For instance, the incorporation of fluorescent tags or affinity labels onto the this compound structure could yield novel probes for visualizing enzyme localization, tracking metabolic pathways, or isolating target proteins like PNP from complex biological samples u-szeged.hu.

Moreover, the synthesis of radiolabeled analogs, potentially incorporating isotopes such as Fluorine-18, could enable applications in Positron Emission Tomography (PET) imaging. This would allow for non-invasive monitoring of drug distribution and target engagement in vivo u-szeged.hu. The development of such tools would significantly enhance researchers' ability to study the pharmacokinetics, pharmacodynamics, and precise mechanisms of action of this compound and related compounds in preclinical models, thereby accelerating drug discovery and development pipelines. Key areas of investigation will include the precise chemical modifications required to achieve specific labeling or functionalization without compromising biological activity.

| Research Tool Type | Functionalization Strategy | Target Application | Potential Benefit |

| Fluorescent Probes | Covalent attachment of fluorophores | Enzyme localization, metabolic pathway tracking | Enhanced visualization and real-time monitoring of biological processes |

| Affinity Labels | Incorporation of reactive groups | Protein pulldown assays, target identification | Isolation and characterization of specific protein targets (e.g., PNP) |

| Radiolabeled Analogs | Isotopic labeling (e.g., 18F) | PET imaging, pharmacokinetic studies | Non-invasive assessment of biodistribution and target engagement in vivo |

| Biosensors | Immobilization onto sensor platforms | Detection of enzyme activity or substrate presence | Quantitative measurement of biological analytes in complex samples |

Remaining Research Questions and Challenges

Despite the promising research avenues, several critical questions and challenges persist in the study of this compound. A fundamental area for continued investigation is the comprehensive elucidation of its precise molecular mechanisms of action across diverse biological contexts. While its inhibition of PNP is well-documented nih.govresearchgate.netresearchgate.net, its potential interactions with other enzymes, receptors, or cellular pathways require further exploration. Understanding these broader biological effects is crucial for identifying novel therapeutic applications and predicting potential off-target activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 9-Benzylguanine to improve yield and purity?

- Methodological Answer : The synthesis of this compound involves alkylation of 2-amino-6-chloropurine with benzyl bromide in DMF using K₂CO₃ as a base. Key variables to optimize include reaction time (e.g., 15 hours at room temperature ), solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), and purification techniques (e.g., column chromatography or recrystallization). Characterization via ¹H/¹³C NMR and LRMS (ESI) is critical to confirm structure and purity. For example, the reported ¹H NMR spectrum shows distinct peaks at δ 11.79 (s, 1H, NH) and δ 5.35 (s, 2H, CH₂), while LRMS confirms the molecular ion [M+H]⁺ at m/z 242.2 .

Q. What are the standard assays for evaluating the inhibitory activity of this compound against target enzymes?

- Methodological Answer : Researchers typically use enzyme inhibition assays (e.g., spectrophotometric or fluorometric methods) to measure IC₅₀ values. For example, competitive inhibition kinetics can be assessed by varying substrate concentrations in the presence of this compound. Ensure assay conditions (pH, temperature, cofactors) align with the enzyme’s native environment. Include controls (e.g., vehicle-only and positive inhibitors) and triplicate measurements to ensure reproducibility. Statistical validation (e.g., ANOVA or nonlinear regression) is essential to confirm significance .

Q. How should researchers characterize the stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability studies in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Analyze degradation products using HPLC or LC-MS over 24–72 hours. Compare results to accelerated stability tests (e.g., high-temperature or oxidative conditions) to predict shelf life. Document any pH-dependent hydrolysis or oxidation pathways .

Advanced Research Questions

Q. What mechanisms underlie the resistance to this compound in certain cancer cell lines, and how can they be overcome?

- Methodological Answer : Resistance may arise from upregulated DNA repair pathways (e.g., MGMT overexpression) or altered drug transport. To investigate:

- Perform RNA-seq or proteomics to identify dysregulated genes/proteins in resistant vs. sensitive cell lines.

- Combine this compound with MGMT inhibitors (e.g., O⁶-benzylguanine derivatives) and assess synergy via Chou-Talalay analysis.

- Use CRISPR-Cas9 to knock out candidate resistance genes and validate via viability assays .

Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across studies?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., enzyme source, substrate concentration) or statistical methods. To address:

- Standardize assay protocols (e.g., uniform enzyme batches and substrate concentrations).

- Use standardized positive controls (e.g., temozolomide for MGMT inhibition studies).

- Apply meta-analysis techniques to aggregate data and identify outliers. Report confidence intervals and effect sizes to enhance comparability .

Q. What are the challenges in designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Key challenges include optimizing bioavailability (e.g., via prodrug formulations) and minimizing off-target effects. Methodological steps:

- Conduct preliminary ADME studies in rodents to assess plasma half-life and tissue distribution.

- Use LC-MS/MS for sensitive quantification of this compound and metabolites in biological matrices.

- Monitor toxicity via histopathology and serum biomarkers (e.g., ALT/AST for hepatic damage). Ethical approval and adherence to ARRIVE guidelines are mandatory .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., reagent lot numbers, instrument calibration) in supplemental materials to enable replication .

- Statistical Rigor : Consult a statistician during study design to ensure appropriate power analysis and avoid Type I/II errors .

- Ethical Compliance : For in vivo work, include details on animal welfare protocols and institutional review board approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.